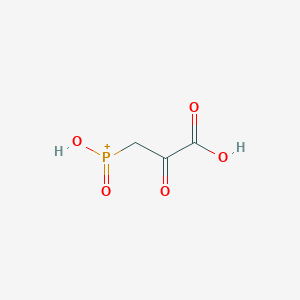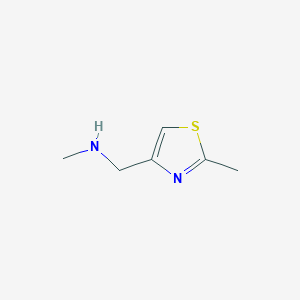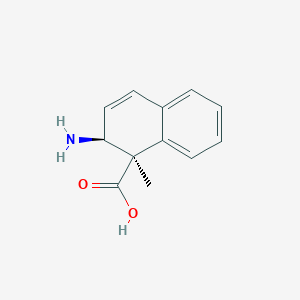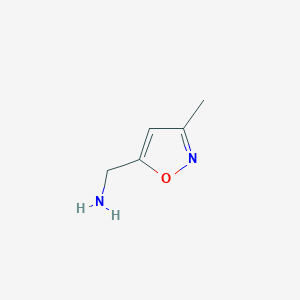
Tetraanthraporphyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraanthraporphyrazine (TAPP) is a synthetic compound that belongs to the family of porphyrazines. It is a macrocyclic compound that consists of four pyrrole rings linked by nitrogen atoms. TAPP has gained significant attention due to its potential applications in various fields such as medicine, biology, and material science.
Mechanism of Action
Tetraanthraporphyrazine has a unique structure that allows it to interact with various molecules and ions. In the case of photodynamic therapy, Tetraanthraporphyrazine can be activated by light to produce reactive oxygen species that can destroy cancer cells. In the case of metal ion detection, Tetraanthraporphyrazine can bind to metal ions to produce a fluorescent signal that can be detected. In the case of catalysis, Tetraanthraporphyrazine can interact with reactant molecules to facilitate chemical reactions.
Biochemical and Physiological Effects:
Tetraanthraporphyrazine has been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications. Tetraanthraporphyrazine has been shown to accumulate in cancer cells, making it a potential photosensitizer for cancer treatment. Tetraanthraporphyrazine has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tetraanthraporphyrazine is its versatility in various scientific research fields. Tetraanthraporphyrazine can be synthesized through various methods, making it easily accessible for researchers. Tetraanthraporphyrazine also has low toxicity and high biocompatibility, making it a safe candidate for biomedical applications. However, Tetraanthraporphyrazine has limitations in terms of its stability and solubility, which can affect its performance in certain applications.
Future Directions
There are several future directions for Tetraanthraporphyrazine research. In the field of medicine, Tetraanthraporphyrazine can be further studied for its potential use in combination with other cancer treatments. In the field of biology, Tetraanthraporphyrazine can be further studied for its potential use in the detection of other molecules and ions. In material science, Tetraanthraporphyrazine can be further studied for its potential use in the synthesis of new materials and catalysts.
Conclusion:
In conclusion, Tetraanthraporphyrazine is a versatile compound that has shown promising results in various scientific research fields. Its unique structure and properties make it a potential candidate for various applications, including cancer treatment, metal ion detection, and catalysis. Further research is needed to fully explore the potential of Tetraanthraporphyrazine in these fields.
Synthesis Methods
The synthesis of Tetraanthraporphyrazine can be achieved through various methods. One of the most common methods is the condensation of four pyrrole derivatives with an aldehyde or ketone in the presence of a catalyst. Another method involves the reaction of a tetra-substituted pyrrole with a diimine compound.
Scientific Research Applications
Tetraanthraporphyrazine has shown promising results in various scientific research fields. In the field of medicine, Tetraanthraporphyrazine has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In the field of biology, Tetraanthraporphyrazine has been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, Tetraanthraporphyrazine has been studied for its potential use as a catalyst for various chemical reactions.
properties
CAS RN |
147402-24-2 |
|---|---|
Product Name |
Tetraanthraporphyrazine |
Molecular Formula |
C112H64N8Zn |
Molecular Weight |
1587.1 g/mol |
IUPAC Name |
zinc;7,14,24,31,41,48,58,65-octakis-phenyl-2,19,36,53,69,71-hexaza-70,72-diazanidaheptadecacyclo[52.14.1.13,18.120,35.137,52.04,17.06,15.08,13.021,34.023,32.025,30.038,51.040,49.042,47.055,68.057,66.059,64]doheptaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35(71),36,38,40,42,44,46,48,50,52,54(69),55,57,59,61,63,65,67-pentatriacontaene |
InChI |
InChI=1S/C112H64N8.Zn/c1-9-33-65(34-10-1)97-73-49-25-26-50-74(73)98(66-35-11-2-12-36-66)82-58-90-89(57-81(82)97)105-113-106(90)118-108-93-61-85-86(102(70-43-19-6-20-44-70)78-54-30-29-53-77(78)101(85)69-41-17-5-18-42-69)62-94(93)110(115-108)120-112-96-64-88-87(103(71-45-21-7-22-46-71)79-55-31-32-56-80(79)104(88)72-47-23-8-24-48-72)63-95(96)111(116-112)119-109-92-60-84-83(59-91(92)107(114-109)117-105)99(67-37-13-3-14-38-67)75-51-27-28-52-76(75)100(84)68-39-15-4-16-40-68;/h1-64H;/q-2;+2 |
InChI Key |
FBROCGIEHIQIBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |
Other CAS RN |
147402-24-2 |
synonyms |
tetraanthraporphyrazine zinc tetraanthraporphyrazine Zn-TAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)


![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)



![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)